4-Methyl-5-(piperidin-1-ylsulfonyl)thiazol-2-amine
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Overview
Description
Preparation Methods
The synthesis of 4-Methyl-5-(piperidin-1-ylsulfonyl)thiazol-2-amine typically involves the reaction of thiazole derivatives with piperidine and sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to obtain the compound in high purity .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
4-Methyl-5-(piperidin-1-ylsulfonyl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Methyl-5-(piperidin-1-ylsulfonyl)thiazol-2-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methyl-5-(piperidin-1-ylsulfonyl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
4-Methyl-5-(piperidin-1-ylsulfonyl)thiazol-2-amine can be compared with other thiazole derivatives and piperidine-containing compounds. Similar compounds include:
Thiazole derivatives: Compounds such as 2-aminothiazole and thiazole-4-carboxamide share structural similarities and may exhibit comparable chemical reactivity.
Piperidine derivatives: Compounds like piperidine-4-carboxamide and N-methylpiperidine have similar piperidine moieties and may have analogous biological activities.
The uniqueness of this compound lies in its specific combination of the thiazole and piperidine moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C9H15N3O2S2 |
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Molecular Weight |
261.4 g/mol |
IUPAC Name |
4-methyl-5-piperidin-1-ylsulfonyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H15N3O2S2/c1-7-8(15-9(10)11-7)16(13,14)12-5-3-2-4-6-12/h2-6H2,1H3,(H2,10,11) |
InChI Key |
LHCFBCDZNWFYQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N)S(=O)(=O)N2CCCCC2 |
Origin of Product |
United States |
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